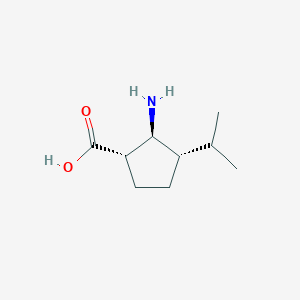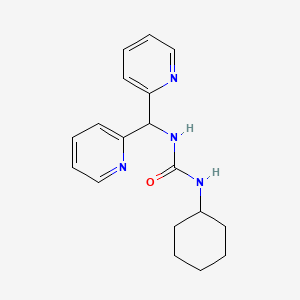
Urea, N-cyclohexyl-N'-(di-2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is an organic compound with the molecular formula C13H19N3O It is a member of the urea family, characterized by the presence of a urea moiety linked to a cyclohexyl group and a di-2-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- typically involves the reaction of cyclohexylamine with di-2-pyridinylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea oxides.
Reduction: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea amines.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups instead of the pyridinyl groups.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: A similar compound with an iodophenyl group instead of the pyridinyl groups.
N-Cyclohexyl-N’-(Propyl)Phenyl Urea: A compound with a propylphenyl group instead of the pyridinyl groups.
Uniqueness
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is unique due to the presence of the di-2-pyridinylmethyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
537033-01-5 |
|---|---|
Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dipyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C18H22N4O/c23-18(21-14-8-2-1-3-9-14)22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h4-7,10-14,17H,1-3,8-9H2,(H2,21,22,23) |
InChI Key |
DNZXMSSLEYVSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


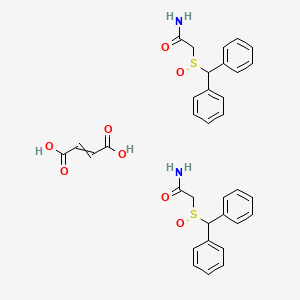
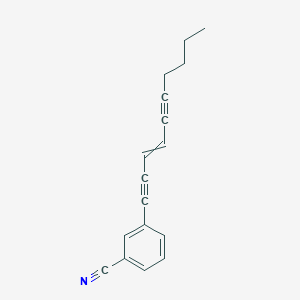
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
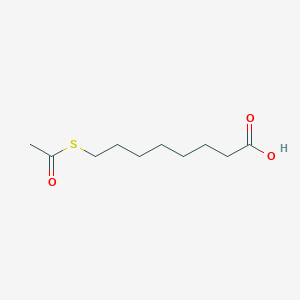
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
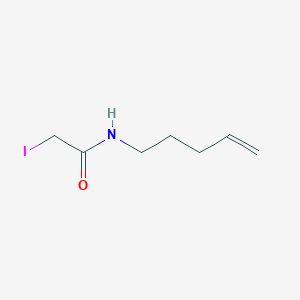
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
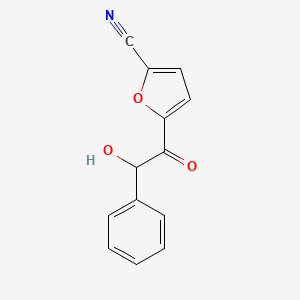
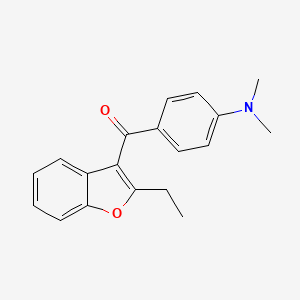
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
